molecular formula C10H6BrN3S B12629239 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-74-9

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12629239
CAS No.: 947534-74-9
M. Wt: 280.15 g/mol
InChI Key: GIDIPYHYLCYSMQ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an imidazo[1,2-d][1,2,4]thiadiazole core substituted with a 4-bromophenyl group. The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone to yield the desired imidazo[1,2-d][1,2,4]thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. Additionally, the compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

947534-74-9

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H

InChI Key

GIDIPYHYLCYSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=NSC3=N2)Br

Origin of Product

United States

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